molecular formula C17H18ClN3O2S2 B2502601 Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215783-29-1

Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2502601
CAS RN: 1215783-29-1
M. Wt: 395.92
InChI Key: PWYYCNVIRSNBMY-UHFFFAOYSA-N
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Description

The compound of interest, Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, is a derivative of furan-2-yl(phenyl)methanone, which has been the subject of various studies due to its potential biological activities. The furan and thiophene moieties, along with the piperazine ring, are common structural features in compounds that exhibit a range of pharmacological properties, including protein tyrosine kinase inhibition, antidepressant, antianxiety, fungicidal, herbicidal, and 5-HT2 antagonist activities .

Synthesis Analysis

The synthesis of related furan-2-yl(phenyl)methanone derivatives involves multiple steps, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich reactions with various piperazine derivatives . These reactions are typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to establish the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of furan-2-yl(phenyl)methanone derivatives is characterized by the presence of a furan ring attached to a phenyl methanone group. In the case of the compound , additional structural complexity is introduced by the incorporation of a thiophene ring, a thiazole group, and a piperazine moiety. The precise arrangement of these rings and the nature of their substitution patterns play a crucial role in the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of furan-2-yl(phenyl)methanone derivatives is influenced by the presence of the furan ring, which can undergo various electrophilic substitutions due to its aromatic character. The piperazine ring can participate in Mannich reactions, which are useful for introducing additional functional groups into the molecule. The thiophene and thiazole rings can also engage in chemical reactions that modify the compound's biological activity .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting points, are typically determined during the synthesis process. The chemical properties, including solubility, stability, and reactivity, are influenced by the functional groups present in the molecule. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the rings can affect the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile .

Scientific Research Applications

Corrosion Inhibition

One significant application of related compounds involves the corrosion inhibition of mild steel in acidic media. For instance, compounds synthesized through the condensation of hydrochloric acid and reduction reactions have demonstrated notable inhibition efficiencies. These inhibitors act by adsorbing onto the surface of mild steel, forming a protective layer that significantly reduces corrosion rates. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, support their effectiveness as mixed-type inhibitors, with efficiencies improving significantly at specific concentrations (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Synthesis Methodologies

These compounds are also pivotal in various synthesis methodologies. For example, they participate in aza-Piancatelli rearrangement/Michael reaction for synthesizing dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process is characterized by good yields, high selectivity, and faster reaction times, highlighting the efficiency of these compounds in facilitating complex chemical transformations (Reddy et al., 2012).

Pharmacological Evaluation

In pharmacology, novel derivatives of these compounds have been synthesized and evaluated for their antidepressant and antianxiety activities. Through various tests, including Porsolt’s behavioral despair and the plus maze method, certain derivatives have shown significant activity, indicating their potential in developing new therapeutic agents (Kumar et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, a component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the thiazole ring, a component of this compound, is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s action in different environmental conditions.

properties

IUPAC Name

furan-2-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2.ClH/c21-17(14-3-1-9-22-14)20-7-5-19(6-8-20)11-16-18-13(12-24-16)15-4-2-10-23-15;/h1-4,9-10,12H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYCNVIRSNBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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